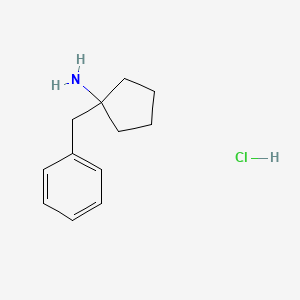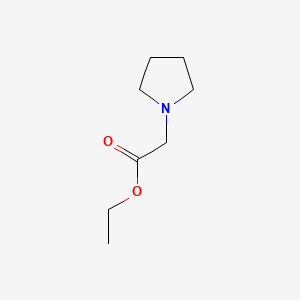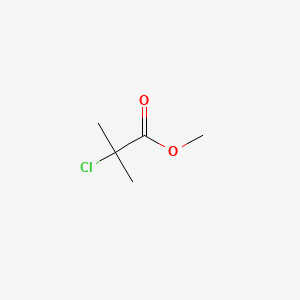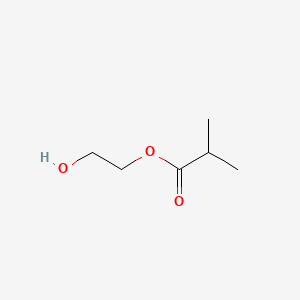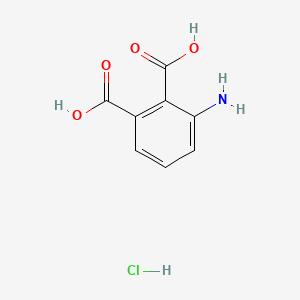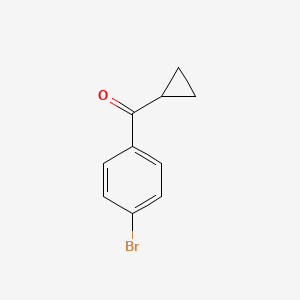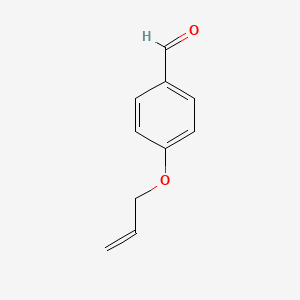
4-Allyloxybenzaldehyde
概要
説明
4-Allyloxybenzaldehyde is an organic compound with the molecular formula C10H10O2. It is characterized by the presence of an allyloxy group attached to the benzaldehyde structure. This compound is known for its clear, slightly yellow viscous liquid form and is used primarily as a pharmaceutical intermediate .
作用機序
Mode of Action
It is known that the compound can undergo chemoselective dithioacetalization in the presence of cobalt (ii) chloride . This suggests that it may interact with its targets through a similar mechanism, but further studies are required to confirm this.
Result of Action
It is known that the compound can be used in the preparation of other compounds, such as 4,6,4′,6′-O-di-4-allyloxybenzylidene-α,α-D-trehalose, 3-allyl-4-hydroxybenzaldehyde, and (±)-4-allyloxymethamphetamine (ALLMA) . .
Action Environment
It is known that the compound is air sensitive , suggesting that exposure to air could potentially affect its stability and efficacy.
生化学分析
Biochemical Properties
4-(Allyloxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enoyl-acyl-carrier protein reductase from Mycobacterium tuberculosis, demonstrating potential anti-tuberculosis activity . The nature of these interactions often involves the formation of enzyme-substrate complexes, where 4-(Allyloxy)benzaldehyde acts as a substrate or inhibitor, affecting the enzyme’s catalytic activity.
Cellular Effects
4-(Allyloxy)benzaldehyde affects various types of cells and cellular processes. It has been observed to disrupt cellular antioxidation systems in fungi, such as superoxide dismutases and glutathione reductase, leading to inhibited fungal growth . This disruption can influence cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of 4-(Allyloxy)benzaldehyde involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For example, it can undergo chemoselective dithioacetalization in the presence of cobalt (II) chloride . These interactions can result in changes in gene expression and metabolic pathways, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Allyloxy)benzaldehyde can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4-(Allyloxy)benzaldehyde is sensitive to air and moisture, which can affect its stability and efficacy . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular responses and metabolic activities.
Dosage Effects in Animal Models
The effects of 4-(Allyloxy)benzaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity, while higher doses could lead to toxic or adverse effects. For instance, high doses of similar benzaldehyde derivatives have been associated with cytotoxicity and oxidative stress . Understanding the dosage-dependent effects is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
4-(Allyloxy)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized through pathways involving hydroxybenzaldehyde synthase and other related enzymes . These interactions can affect metabolic flux and the levels of specific metabolites, influencing the overall metabolic profile of the cells.
Transport and Distribution
Within cells and tissues, 4-(Allyloxy)benzaldehyde is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. The compound’s solubility and affinity for different cellular compartments play a role in its distribution and biological activity .
Subcellular Localization
The subcellular localization of 4-(Allyloxy)benzaldehyde can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: 4-Allyloxybenzaldehyde can be synthesized by reacting 4-hydroxybenzaldehyde with allylbromide in the presence of a base . The reaction typically involves the use of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the allyloxy group. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound.
化学反応の分析
Types of Reactions: 4-Allyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-(Allyloxy)benzoic acid.
Reduction: 4-(Allyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
4-Allyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials.
類似化合物との比較
4-Hydroxybenzaldehyde: Lacks the allyloxy group, making it less reactive in certain substitution reactions.
4-Methoxybenzaldehyde: Contains a methoxy group instead of an allyloxy group, leading to different reactivity and applications.
4-Nitrobenzaldehyde: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness: 4-Allyloxybenzaldehyde is unique due to the presence of the allyloxy group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
特性
IUPAC Name |
4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,8H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNJQOJWNMZQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193655 | |
| Record name | p-(Allyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40663-68-1 | |
| Record name | 4-(Allyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40663-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Allyloxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040663681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Allyloxy)benzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-(Allyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(allyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Allyloxybenzaldehyde utilized in polymer synthesis?
A1: this compound serves as a crucial building block in synthesizing polymers with unique properties. For instance, it reacts with α,ω-di-SiH oligosiloxanes through a hydrosilylation reaction, yielding alternating copolymers incorporating trehalose and siloxane units []. These copolymers exhibit desirable characteristics like microphase separation and tunable glass transition temperatures, making them potentially useful in various applications.
Q2: What challenges are associated with incorporating this compound into polymer chains?
A2: While useful, incorporating this compound into polymers presents some challenges. During the synthesis of poly(polysiloxane-block-azomethine) copolymers, side reactions like o-silylation and depropenation can occur alongside the desired imination reaction with diamines []. These side reactions primarily lead to undesired siloxane chain elongation, impacting the final copolymer's properties.
Q3: How does the structure of this compound contribute to its reactivity?
A3: The structure of this compound plays a crucial role in its reactivity. The presence of both an aldehyde group and an allyl group allows it to participate in diverse reactions. For instance, the aldehyde group readily undergoes imination reactions with diamines, forming azomethine linkages []. Simultaneously, the allyl group is susceptible to hydrosilylation, enabling the incorporation of siloxane units into the polymer chain []. This bifunctionality makes this compound a valuable building block for creating copolymers with tailored properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

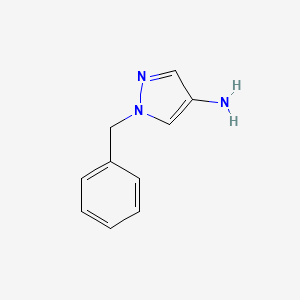
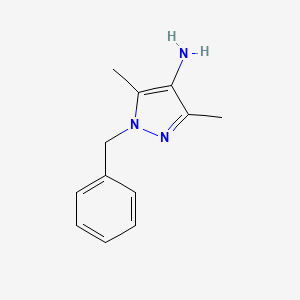
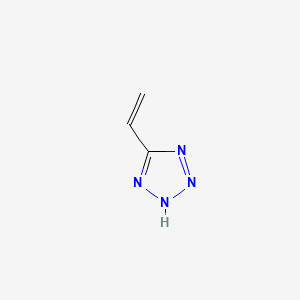


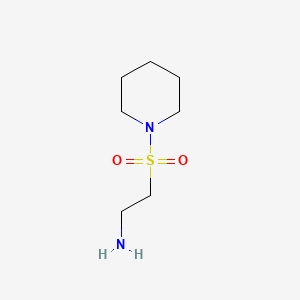
![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)
